6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-2-4(12)13-6(8)5(3)7(9,10)11/h2H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUEIJSXVLLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
-
A pyridine ring backbone.
-
A chlorine atom at position 6.
-
Methyl and trifluoromethyl groups at positions 4 and 5, respectively.
Retrosynthetic strategies often begin with pre-functionalized pyridine precursors or employ late-stage functionalization to introduce substituents.
Multi-Step Synthesis from 2-Aminopyridine Derivatives
A common approach involves sequential halogenation and alkylation of 2-aminopyridine. For example, 4-methyl-5-(trifluoromethyl)pyridin-2-amine is first synthesized via trifluoromethylation of a methyl-substituted pyridine, followed by chlorination at position 6. This method avoids competing reactions by leveraging steric hindrance from the methyl group to direct chlorination.
Halogenation Strategies for Introducing Chloro and Fluoro Substituents
Chlorination at Position 6
Chlorination is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Reaction conditions must balance reactivity and selectivity:
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| POCl₃ | 80–100 | DMF | 78 |
| SO₂Cl₂ | 25–40 | CH₂Cl₂ | 65 |
The use of POCl₃ in dimethylformamide (DMF) at 80–100°C provides higher yields due to in situ generation of the reactive chlorophosphonium intermediate.
Fluorination and Trifluoromethylation
Trifluoromethyl groups are introduced via copper-mediated coupling reactions or halogen exchange. A scalable method from ACS Publications employs 2,2-difluoroacetic anhydride as a trifluoromethyl source, reacting with enol ethers to form α,β-unsaturated ketones, which cyclize to yield trifluoromethylated pyridines.
Methylation and Trifluoromethylation Techniques
Methyl Group Introduction
Methylation at position 4 is achieved through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with methylboronic acid in the presence of Pd(PPh₃)₄ affords regioselective methylation.
Trifluoromethylation at Position 5
The trifluoromethyl group is introduced using Ruppert-Prakash reagent (CF₃SiMe₃) under catalytic conditions. A study demonstrated that CuI and 1,10-phenanthroline in DMSO at 60°C achieve 85% yield.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Solvent and Catalyst Selection
Polar aprotic solvents like DMF enhance reaction rates for halogenation, while DMSO improves trifluoromethylation efficiency. Catalysts such as CuI and PdCl₂(PPh₃)₂ are critical for cross-coupling steps.
Temperature and Time Control
Exothermic reactions, such as POCl₃-mediated chlorination, require gradual heating to 80°C over 2 hours to prevent decomposition. Trifluoromethylation benefits from prolonged stirring (12–24 hours) at moderate temperatures (50–60°C).
Industrial-Scale Production Methods and Process Intensification
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat transfer and mixing. For instance, a two-step process combining chlorination and trifluoromethylation in a tubular reactor achieves 90% conversion with residence times under 10 minutes.
Automation and Quality Control
Automated systems monitor reaction parameters in real-time, adjusting feed rates and temperatures to maintain consistency. Post-synthesis, high-performance liquid chromatography (HPLC) ensures purity ≥98%.
Purification and Characterization of the Target Compound
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water mixtures or silica gel chromatography using ethyl acetate/hexane eluents.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 2.36 (s, 3H, CH₃), 6.78 (s, 1H, NH₂), 7.92 (s, 1H, pyridine-H).
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¹³C NMR : Peaks at δ 158.4 (C-NH₂), 145.2 (C-CF₃), and 21.7 (CH₃) confirm substituent positions.
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Halogenation | High regioselectivity | Multi-step, lower overall yield |
| Continuous Flow Synthesis | Scalability, efficiency | High initial equipment cost |
| Late-Stage Trifluoromethylation | Simplifies early steps | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : The compound has been identified as a potent inhibitor of PI3K, showing an IC value in the nanomolar range against various cancer cell lines. This suggests its potential for developing targeted cancer therapies.
- Antimicrobial Properties : Research indicates selective activity against Chlamydia trachomatis, indicating its promise in treating infections caused by this pathogen.
- Neuroprotective Effects : Preliminary studies suggest potential applications in neurodegenerative diseases due to its ability to enhance neuronal survival.
-
Agricultural Chemistry
- The compound is being explored for use in agrochemicals due to its bioactive properties that can enhance crop protection and yield.
-
Synthesis and Material Science
- Used as a building block for synthesizing more complex organic molecules, including specialty chemicals and materials with unique properties.
Data Tables
| Activity Type | Target/Pathway | IC (nM) | Notes |
|---|---|---|---|
| Anticancer | PI3K | 17 | Potent inhibitor in various cancer models |
| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |
| Neuroprotective | Neuronal survival | Not quantified | Potential for treating neurodegenerative diseases |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine on breast and lung cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC values ranging from 10 to 50 nM depending on the specific cell line tested.
Case Study 2: Antichlamydial Activity
In experiments aimed at identifying new treatments for Chlamydia trachomatis, derivatives containing the trifluoromethyl group were synthesized. These compounds exhibited significant reductions in chlamydial inclusion numbers in infected cell cultures while maintaining low toxicity towards host cells.
Structure-Activity Relationship (SAR)
The introduction of electron-withdrawing groups, such as trifluoromethyl, at specific positions on the pyridine ring has been shown to enhance biological activity. A comparative study highlighted that modifications at the 4-position significantly improved cellular potency and selectivity for PI3K over mTOR, suggesting that further optimization could yield even more effective derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with target proteins or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Substituent Positioning
- Chlorine vs.
- Pyridine vs. Pyrimidine Cores: Pyrimidine derivatives (e.g., 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine) exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, improving target binding in enzyme inhibition .
Electronic and Steric Effects
- The trifluoromethyl group at position 5 in the target compound introduces strong electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. This contrasts with Fluazinam (CAS 79622-59-6), where trifluoromethyl groups on both pyridine and benzene rings amplify photostability for agricultural use .
- Methyl Group Influence: The 4-CH₃ group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-2-amine), improving membrane permeability in drug candidates .
Biological Activity
6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H4ClF3N2 |
| Molecular Weight | 196.56 g/mol |
| CAS Number | 1061358-78-8 |
| Boiling Point | Not available |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have been reported to show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves inhibition of specific bacterial enzymes, such as Sfp-phosphopantetheinyl transferase (PPTase), which is critical for bacterial viability .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Studies suggest that pyridine derivatives can inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory response. For example, related compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances this activity by stabilizing the molecular structure necessary for enzyme interaction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and substituents significantly affect biological activity. For example:
- Trifluoromethyl Group : Essential for enhancing antimicrobial activity.
- Chloro and Methyl Substituents : Influence the potency and selectivity towards specific targets.
Table 1 summarizes findings from SAR investigations on related compounds:
| Compound | Trifluoromethyl | Chloro Substituent | Activity (IC50) |
|---|---|---|---|
| Compound A | Yes | Yes | 0.29 μM |
| Compound B | Yes | No | Not active |
| Compound C | No | Yes | Moderate activity |
Case Studies
- Inhibition of Sfp-PPTase : A study profiled various pyridine derivatives, identifying several with submicromolar inhibition of Sfp-PPTase. The compound was among those tested, showing promising results in vitro .
- Antichlamydial Activity : In another investigation, derivatives with a similar structural framework were found to exhibit selective activity against Chlamydia species, underscoring the potential for therapeutic applications in infectious diseases .
- In Vivo Studies : Experimental models demonstrated significant reductions in inflammation markers when treated with compounds similar to this compound, suggesting effective anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-Chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine, and how is reaction efficiency quantified?
- Answer: A common route involves substitution reactions using precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine with amines under basic conditions (e.g., Na₂CO₃) and catalytic systems (e.g., Pd(PPh₃)₄) . Reaction efficiency is quantified via yield (reported up to 87.12% under optimized conditions) and purity metrics (HPLC, NMR) .
Q. What analytical techniques are employed for structural confirmation of this compound?
- Answer: ¹H NMR is routinely used to verify substituent positions and aromatic proton environments . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition . For example, ¹H NMR in resolved key peaks for the pyridine core and trifluoromethyl group.
Q. How is this compound utilized as an intermediate in heterocyclic chemistry?
- Answer: It serves as a precursor for imidazo[1,2-a]pyridine derivatives (e.g., ’s F3) and pharmacologically active pyrimidines via cross-coupling or cyclization reactions . Its chloro and amine groups enable functionalization at specific positions.
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
- Answer: Key parameters include catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ in ), solvent systems (DME:H₂O mixtures), and temperature (150°C). Design of Experiments (DOE) can systematically test ligand effects (e.g., phosphine vs. N-heterocyclic carbenes) and base stoichiometry .
Q. What strategies address low yields in nucleophilic substitution reactions during synthesis?
- Answer: Optimize reaction time, temperature (e.g., 90–150°C in –2), and base strength (e.g., Na₂CO₃ vs. stronger bases like KOtBu). Solvent polarity adjustments (DMF vs. DME) may improve solubility of intermediates . Contradictions in yield data (e.g., 87.12% in vs. lower yields in other methods) require reproducibility studies.
Q. How does the electronic environment of substituents influence regioselectivity in further functionalization?
- Answer: The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the para position relative to the amine group. Computational studies (e.g., DFT) can model charge distribution, while experimental data from analogs (e.g., ’s 6i and 6j) validate reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
